Bronze Orange

Beschreibung

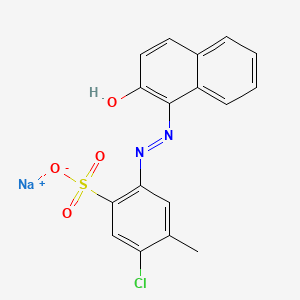

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2092-56-0 |

|---|---|

Molekularformel |

C17H13ClN2NaO4S |

Molekulargewicht |

399.8 g/mol |

IUPAC-Name |

sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate |

InChI |

InChI=1S/C17H13ClN2O4S.Na/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |

InChI-Schlüssel |

IHOQWFSMZUWXGQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |

Kanonische SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

D&C Red No. 8; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate, an azo dye commonly known as C.I. Pigment Red 53. This document details the chemical principles, experimental protocols, and characterization methods for this compound.

Introduction

Sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a synthetic monoazo dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which connects two aromatic rings. This azo bridge is the chromophore responsible for the color of the compound. The synthesis of this dye is a classic example of an azo coupling reaction, a cornerstone of industrial organic synthesis, particularly in the manufacturing of colorants.

The synthesis is a two-step process:

-

Diazotization: The conversion of a primary aromatic amine, in this case, 5-chloro-4-methyl-2-aminobenzenesulfonic acid, into a diazonium salt.

-

Azo Coupling: The reaction of the diazonium salt with a coupling component, 2-naphthol, to form the final azo dye.

Chemical Synthesis Pathway

The overall synthesis reaction is depicted below. The first step is the diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C) to form the unstable diazonium salt. In the second step, the diazonium salt is reacted with 2-naphthol (β-naphthol) in an alkaline medium to yield the final product.

Caption: Chemical synthesis pathway for sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate.

Experimental Protocols

The following protocols are based on established methods for azo dye synthesis and molar ratios derived from related preparations.

Materials and Equipment

-

5-chloro-4-methyl-2-aminobenzenesulfonic acid

-

2-Naphthol (β-naphthol)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

pH indicator paper

Diazotization of 5-chloro-4-methyl-2-aminobenzenesulfonic acid

-

In a 250 mL beaker, prepare a suspension of 5-chloro-4-methyl-2-aminobenzenesulfonic acid in distilled water.

-

Add concentrated hydrochloric acid to the suspension. The molar ratio of the sulfonic acid to HCl should be approximately 1:1.1-1.5.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in distilled water. The molar ratio of the sulfonic acid to sodium nitrite should be approximately 1:1.02-1.1.

-

Slowly add the sodium nitrite solution dropwise to the cooled suspension of the sulfonic acid, ensuring the temperature is maintained below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. The molar ratio of the starting sulfonic acid to 2-naphthol should be approximately 1:1.01-1.05. The solution should be alkaline.

-

Cool the 2-naphthol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

-

The final pH of the mixture can be adjusted as needed.

Isolation and Purification

-

The precipitated dye can be "salted out" by adding sodium chloride to the reaction mixture to decrease its solubility in water.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a cold saturated sodium chloride solution and then with cold distilled water to remove unreacted starting materials and salts.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow

The general workflow for the synthesis is outlined in the following diagram.

Caption: General experimental workflow for the synthesis of the azo dye.

Quantitative Data

Quantitative data for the synthesis of sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is not extensively reported in publicly available literature. However, the following table summarizes the key physicochemical properties of the compound.

| Property | Value |

| Molecular Formula | C₁₇H₁₂ClN₂NaO₄S |

| Molecular Weight | 398.79 g/mol |

| CAS Number | 2092-56-0 |

| Appearance | Red to brown powder |

| Solubility | Soluble in water |

| Typical Yield | Not reported in literature |

| Purity | Not reported in literature |

Characterization

The synthesized compound can be characterized using various analytical techniques to confirm its structure and purity.

-

UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) of the dye, which is characteristic of the chromophore.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the N=N stretch of the azo group, and the S=O stretches of the sulfonate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized dye.

Safety Precautions

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Aromatic amines and their derivatives can be toxic and should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with appropriate caution.

Conclusion

The synthesis of sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate is a well-established process involving diazotization and azo coupling. This technical guide provides a detailed framework for its preparation and characterization, which can be adapted and optimized for specific research and development needs. Careful control of reaction conditions, particularly temperature and pH, is crucial for achieving a good yield and high purity of the final product.

An In-depth Technical Guide to the Spectroscopic Data of CAS 2092-56-0 (Pigment Red 53)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 2092-56-0. This compound is chemically known as sodium 5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate, and is commonly referred to as Pigment Red 53, Lake Red C, or Bronze Orange.[1][2][3][4] It is a monosulfonated azo dye.[1] This document summarizes the available quantitative spectroscopic data, details relevant experimental protocols, and presents a logical workflow for its analysis.

Chemical Identity

Spectroscopic Data

The following sections present the key spectroscopic data for Pigment Red 53, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of Pigment Red 53.[1] Both ¹H and ¹³C NMR are instrumental in confirming the compound's identity and studying its tautomeric forms in solution.[1] In aprotic solvents, azo and hydrazone tautomers may be observed separately.[1]

Table 1: ¹H NMR Spectral Data for Pigment Red 53 [1]

| Chemical Shift (ppm) | Assignment | Multiplicity | Notes |

| 10.5 - 11.0 | Hydroxyl proton (naphthol) | Singlet | Downfield shift due to hydrogen bonding and proximity to the azo group. |

| 2.0 - 2.5 | Methyl protons | Singlet | |

| Aromatic Region | Phenyl and Naphthyl protons | Multiplets | Specific shifts are dependent on the solvent and concentration. |

Table 2: ¹³C NMR Spectral Data for Pigment Red 53 [1]

| Chemical Shift (ppm) | Assignment | Notes |

| 155 - 165 | Carbon bearing the hydroxyl group | |

| 150 - 160 | Carbons directly attached to the azo group | Deshielded due to the electron-withdrawing nature of the azo group. |

| 115 - 140 | Other aromatic carbons |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the various functional groups present in the Pigment Red 53 molecule.[1]

Table 3: Characteristic FTIR Spectral Bands for Pigment Red 53 [1]

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3300 | O-H stretching (naphthol) |

| 1650 - 1600 | C=C aromatic stretching |

| 1580 - 1500 | Aromatic ring vibrations |

| 1450 - 1410 | N=N stretching (azo group) |

| 1380 - 1350 | C-H bending (methyl group) |

| 1200 - 1150 | S=O stretching (sulfonate) |

| 1050 - 1000 | C-O stretching |

| 850 - 800 | C-H out-of-plane bending (aromatic) |

| 750 - 700 | C-Cl stretching |

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that is highly effective for the identification of pigments.[9][10][11] It provides a vibrational spectrum that is characteristic of the material's molecular structure.[9]

Experimental Protocols

This section details the methodologies for the key spectroscopic analyses of Pigment Red 53.

NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a suitable deuterated aprotic solvent, such as DMSO-d₆.

-

Instrumentation: A high-field NMR spectrometer.

-

Data Acquisition: Standard pulse sequences for ¹H and ¹³C NMR are employed.

FTIR Spectroscopy

Two common methods for solid sample analysis are:

-

KBr Wafer Technique:

-

Sample Preparation: The sample is finely ground and mixed with potassium bromide (KBr). This mixture is then pressed into a thin, transparent pellet.[2]

-

Instrumentation: A standard FTIR spectrometer.[12]

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

-

Attenuated Total Reflectance (ATR)-FTIR:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond).

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.[13]

-

Data Acquisition: The spectrum is recorded, often covering both mid- and far-IR regions (e.g., 4000-225 cm⁻¹).[13]

-

Raman Spectroscopy for Pigment Identification

-

Sample Preparation: The pigment can be analyzed directly as a solid or as a dispersion. For works of art, analysis is often performed in-situ.

-

Instrumentation: A Raman spectrometer, often a portable or microscopy-based system for art analysis.[9]

-

Data Acquisition:

-

Excitation Wavelength: The choice of laser excitation wavelength is crucial to avoid fluorescence from the pigment.[10] For red pigments, a longer wavelength laser (e.g., 785 nm) is often preferable.[9][10]

-

Parameters: Typical parameters may include a laser power of around 20 mW, an acquisition time of several seconds (e.g., 12 seconds), and multiple accumulations (e.g., 10x averaging) to improve the signal-to-noise ratio.[9]

-

Background Correction: A background correction algorithm is often applied to the raw spectra to remove any fluorescence interference.[9]

-

Visualizations

Experimental Workflow for Pigment Identification

The following diagram illustrates a typical workflow for the identification of a pigment like CAS 2092-56-0 using Raman spectroscopy.

Caption: Workflow for Pigment Identification via Raman Spectroscopy.

References

- 1. Buy this compound | 2092-56-0 | >98% [smolecule.com]

- 2. D&C Red No. 8 | C17H12ClN2NaO4S | CID 135565346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. irug.org [irug.org]

- 5. CAS 2092-56-0 | Sigma-Aldrich [sigmaaldrich.com]

- 6. achemtek.com [achemtek.com]

- 7. pylamdyes.com [pylamdyes.com]

- 8. 颜料红 53 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. jasco-global.com [jasco-global.com]

- 11. Raman Spectroscopy - ColourLex [colourlex.com]

- 12. WO2019192916A1 - Bicomponent composition - Google Patents [patents.google.com]

- 13. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Diazo Dyes

For Researchers, Scientists, and Drug Development Professionals

Diazo dyes represent a significant and diverse class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1][2][3] Their versatile chemistry, vibrant colors, and wide range of applications have made them indispensable in various industries, including textiles, printing, food, and cosmetics.[4][5] In recent years, their unique properties have also garnered considerable interest in the fields of medicinal chemistry and drug development, where they are being explored for applications ranging from anticancer agents to targeted drug delivery systems.[6][7][8] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of diazo dyes, with a focus on data-driven insights, detailed experimental protocols, and the elucidation of relevant biological pathways.

Chemical Structure and Synthesis

The fundamental structure of a diazo dye consists of an azo group linking two or more aromatic systems.[1] The specific nature of these aromatic rings and the substituents they carry are the primary determinants of the dye's color, solubility, and other physicochemical properties.[3]

The synthesis of diazo dyes is a well-established two-step process:

-

Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt.[9] This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a strong acid, such as hydrochloric acid, and sodium nitrite.[9][10] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[11]

-

Azo Coupling: The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling component.[9] Common coupling components include phenols, aromatic amines, and β-ketoacid derivatives.[4] This electrophilic aromatic substitution reaction leads to the formation of the characteristic azo linkage and the final dye molecule.[1]

The overall synthesis can be visualized as a straightforward workflow.

References

- 1. odinity.com [odinity.com]

- 2. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azodyes as markers for tumor hypoxia imaging and therapy: An up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Decomposition Analysis of Organic Orange Pigments

Disclaimer: The term "Bronze Orange" does not correspond to a standardized chemical compound in scientific literature. It is a colloquial name for a color and may be associated with various pigments of different chemical compositions. Therefore, a specific thermal decomposition analysis for "this compound" cannot be provided. This guide offers a comprehensive framework for the thermal decomposition analysis of a representative organic orange pigment, Pigment Orange 16 (C.I. 21160) , a disazo compound. The methodologies and data presented are synthesized from established principles of thermal analysis of organic pigments and serve as an illustrative example.

Introduction

The thermal stability of organic pigments is a critical parameter that dictates their suitability for various applications, particularly in plastics, coatings, and inks where high-temperature processing is common.[1] Understanding the thermal decomposition behavior of these pigments is essential for predicting their performance, ensuring product quality, and assessing potential environmental and health risks from degradation byproducts. This guide details the core analytical techniques and expected findings for the thermal decomposition analysis of a typical organic orange pigment.

The primary methods employed for this analysis are Thermogravimetric Analysis (TGA) to quantify mass loss as a function of temperature, and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to identify the volatile and semi-volatile products of decomposition.[2][3]

Quantitative Data Summary

The thermal decomposition of Pigment Orange 16 typically occurs in distinct stages. The following table summarizes the expected quantitative data from a combined TGA and Differential Scanning Calorimetry (DSC) analysis conducted in an inert nitrogen atmosphere.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) (from TGA) | Peak Temperature (°C) (from DTG/DSC) | Associated Process |

| Initial Degradation | 200 - 280 | ~ 5 - 10% | ~ 260 (endothermic) | Loss of volatile impurities, initial cleavage of weaker bonds. |

| Primary Decomposition | 280 - 400 | ~ 40 - 50% | ~ 350 (exothermic) | Major fragmentation of the molecular structure, including cleavage of the azo bonds.[4] |

| Secondary Decomposition | 400 - 550 | ~ 20 - 30% | ~ 480 (exothermic) | Breakdown of larger, more stable aromatic fragments formed in the primary stage.[5] |

| Char Formation | > 550 | - | - | Formation of a stable carbonaceous residue. |

Note: The precise temperatures and mass loss percentages can vary depending on factors such as heating rate, atmospheric conditions, and pigment particle size.

Experimental Protocols

A comprehensive understanding of thermal behavior requires precise and well-defined experimental protocols.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.[6]

-

Instrument: A calibrated thermogravimetric analyzer (e.g., NETZSCH TGA 209 F1 or similar).

-

Sample Preparation: A small sample of the pigment (5-10 mg) is accurately weighed and placed into an inert sample pan (e.g., alumina or platinum).[7]

-

Atmosphere: The analysis is conducted under a continuous flow of high-purity nitrogen gas (flow rate of 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a constant heating rate of 10-20 °C/min.[7]

-

Data Analysis: The resulting data (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum degradation rates (from the first derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the chemical composition of thermal degradation products.[2][8][9]

-

Instrument: A pyrolysis unit (e.g., CDS Model 6200 Pyroprobe) directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Sample Preparation: A very small amount of the pigment (typically 0.1-1.0 mg) is placed in a pyrolysis sample tube.[2]

-

Pyrolysis: The sample is rapidly heated to specific temperatures corresponding to the main decomposition stages identified by TGA (e.g., 350 °C and 480 °C) in an inert helium atmosphere.

-

Gas Chromatography (GC) Separation: The volatile and semi-volatile pyrolysis products are swept into the GC column by the carrier gas. A non-polar or semi-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is typically used with a temperature program (e.g., initial temperature of 50 °C, ramped to 300 °C) to separate the individual components of the pyrolysate.

-

Mass Spectrometry (MS) Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared against a spectral library (e.g., NIST) to identify the chemical structures of the degradation products.

Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal decomposition analysis of an organic pigment.

Caption: Experimental workflow for thermal decomposition analysis.

Generalized Decomposition Pathway

This diagram illustrates a generalized thermal decomposition pathway for a disazo pigment like Pigment Orange 16. The primary event is the cleavage of the azo bonds, followed by further fragmentation.

Caption: Generalized thermal degradation pathway of disazo pigments.

References

- 1. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]

- 2. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 3. benchchem.com [benchchem.com]

- 4. akjournals.com [akjournals.com]

- 5. Thermal Stability of Organic Pigment (III) [jstage.jst.go.jp]

- 6. mt.com [mt.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of Pigment Red 53 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Pigment Red 53, a widely used monoazo lake pigment. While precise quantitative solubility data in a broad range of organic solvents is not extensively available in public literature, this document consolidates qualitative information and outlines standardized experimental protocols for determining pigment solubility.

Introduction to Pigment Red 53

Pigment Red 53 (CI 15585) and its laked forms, such as Pigment Red 53:1 (the barium salt), are organic pigments known for their bright, yellowish-red hue.[1] The laking process, typically with calcium or barium salts, renders the pigment largely insoluble in water and many organic solvents, a crucial characteristic for its applications in inks, coatings, plastics, and cosmetics.[2][3] Chemically, it is derived from the diazotization of 2-amino-5-chloro-4-methylbenzenesulfonic acid and coupling with β-naphthol.[3][4]

Qualitative Solubility and Solvent Resistance

The interaction of Pigment Red 53 with organic solvents is most often described in terms of its "resistance" or "fastness," indicating its ability to withstand dissolution or "bleeding." Generally, Pigment Red 53 is considered insoluble in water and most organic solvents.[1] It is slightly soluble in water and ethanol, but not soluble in acetone and benzene.[4] Technical data sheets often provide a qualitative rating for its solvent fastness, typically on a scale of 1 to 5, where 5 denotes excellent resistance.

Table 1: Qualitative Solvent Fastness of Pigment Red 53:1

| Organic Solvent | Chemical Class | Resistance/Fastness Rating |

| Butyl Acetate | Ester | 3-4 |

| Benzene | Aromatic Hydrocarbon | 3-4 |

| Ketone | Ketone | 3-4 |

| Ethyl Alcohol | Alcohol | 4 |

Source: Data compiled from various technical data sheets. The rating scale is 1-5, where 5 is excellent.[5]

It is important to note that the exact test methods and rating scales may vary between manufacturers.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data (e.g., in g/L or mol/L), standardized experimental protocols can be employed. The following methodologies are adapted from general pigment testing standards and can be applied to Pigment Red 53.

This method provides a quick determination of the extent of color extraction when the pigment is in direct contact with a solvent.

Methodology:

-

Sample Preparation: Accurately weigh 0.50 g of Pigment Red 53 into a test tube.

-

Solvent Addition: Add 20 mL of the desired organic solvent.

-

Agitation and Incubation: Stopper the test tube and shake it vigorously for 10 seconds. Allow the mixture to stand for 15 minutes.

-

Second Agitation: Repeat the 10-second shake and let it stand for an additional 45 minutes.

-

Filtration: Filter the mixture through a suitable filter paper.

-

Observation: Visually assess the filtrate for any coloration. The degree of bleeding can be rated on a 1-5 scale (5 = no bleeding, 1 = severe bleeding).[6]

To obtain precise solubility data, a gravimetric or spectrophotometric method can be utilized.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of Pigment Red 53 in the chosen organic solvent at a specified temperature (e.g., 25°C). This is achieved by adding an excess of the pigment to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Pigment: Centrifuge or filter the saturated solution to remove all undissolved pigment particles.

-

Quantification:

-

Gravimetric Method: A known volume of the clear, saturated solution is evaporated to dryness, and the mass of the remaining pigment is determined.

-

Spectrophotometric Method: The absorbance of the clear, saturated solution is measured at the wavelength of maximum absorbance (λmax) for Pigment Red 53 in that solvent. The concentration is then calculated using a previously established calibration curve (Beer-Lambert Law).[6][7]

-

Visualization of Experimental Workflow

The logical flow of determining pigment solubility can be visualized to aid in experimental design and execution.

References

- 1. PIGMENT RED 53:1 - Ataman Kimya [atamanchemicals.com]

- 2. Pigment Red 53:1 - Uses, Properties & Suppliers | Fineland Chem [finelandchem.com]

- 3. CN102585546A - Preparation method for C.I. pigment red 53:1 - Google Patents [patents.google.com]

- 4. Pigment Red 53 [dyestuffintermediates.com]

- 5. union-pigment.com [union-pigment.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Historical Development of Synthetic Organic Colorants

Audience: Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the historical evolution of synthetic organic colorants. From the serendipitous discovery of mauveine to the rational design of complex chromophores, this guide details the key scientific breakthroughs, chemical classifications, and experimental foundations that established the modern synthetic dye industry.

The Pre-Synthetic Era: A World of Natural Color

Prior to the mid-19th century, the sources of colorants were exclusively natural, derived from plants, insects, and minerals. The history of dyeing is ancient, with key natural dyes like indigo from the Indigofera tinctoria plant, alizarin from madder root, and Tyrian purple from murex snails dominating commerce for centuries.[1] These natural dyes, while historically significant, suffered from several limitations: their production was resource-intensive, their availability was subject to geography and harvest, and the consistency of their color could vary significantly. The complex process of applying these dyes often required the use of mordants—metal salts that would bind the dye to the fabric—to improve fastness.[2]

The Dawn of the Synthetic Age: Perkin's Mauve

The synthetic organic chemical industry was born from a failed experiment in 1856.[3] William Henry Perkin, an 18-year-old chemist working under August Wilhelm von Hofmann, was attempting to synthesize the anti-malarial drug quinine.[4][5] His approach involved the oxidation of aniline, a derivative of coal tar, which was then an abundant industrial waste product.[6][7]

Perkin's experiment, using potassium dichromate to oxidize impure aniline, produced not the colorless quinine but a black, tarry solid.[4][6] While cleaning the flask with alcohol, Perkin noticed a brilliant purple solution.[4][8] This substance, which he named "mauveine" or "aniline purple," was the world's first synthetic organic dye.[4][9] He patented the discovery in August 1856 and, with entrepreneurial vision, established a factory near London in 1857 to mass-produce it, marking the beginning of the synthetic dyestuffs industry.[5][9][10][11]

Chemically, mauveine was not a single compound but a mixture of four related aromatic structures, a fact not fully elucidated until 1994.[4] Its synthesis relied on the presence of toluidine isomers (o- and p-toluidine) as impurities in the aniline starting material.[4][11]

Experimental Workflow: The Synthesis of Mauveine

The following diagram illustrates the conceptual workflow of Perkin's original synthesis, starting from the components of coal tar.

The Proliferation of Synthetic Dyes

Perkin's discovery ignited a chemical revolution. Chemists across Europe, particularly in Britain, France, and Germany, began exploring the reactions of coal tar derivatives.[7][11]

Triphenylmethane Dyes

Shortly after the commercialization of mauveine, the second major class of synthetic dyes emerged. In 1859, French chemist François-Emmanuel Verguin produced a brilliant reddish-purple dye by reacting aniline with stannic chloride, which he named "fuchsine" (also known as magenta).[12] This was the first of the triphenylmethane dyes, a class characterized by a central carbon atom bonded to three aromatic rings. The discovery of fuchsine and other related dyes like aniline blue firmly established the new industry.[12]

Azo Dyes: The Power of Diazotization

A monumental breakthrough occurred in 1858 when Johann Peter Griess discovered the "diazotization" reaction.[13][14][15] He found that treating an aromatic amine (like aniline) with nitrous acid at cold temperatures produced a highly reactive intermediate: a diazonium salt.[13][16]

This discovery was pivotal because these diazonium salts could then be "coupled" with other aromatic compounds, such as phenols or anilines, to form azo compounds.[1] Azo compounds are characterized by the -N=N- functional group, which acts as a powerful chromophore. This two-step process—diazotization followed by coupling—proved to be extraordinarily versatile, allowing for the creation of a vast spectrum of colors by simply varying the amine and coupling components.[17] This led to the creation of dyes like Chrysoidine (1875) and the first "direct" dye for cotton, Congo Red (1884), which could dye fabric without a mordant.[12] Azo dyes remain the largest and most diverse group of synthetic colorants used today.[17][18]

The Synthesis of Natural Dyes: Alizarin and Indigo

The next major challenge for organic chemists was to synthesize existing natural dyes.

-

Alizarin: The red dye from the madder root, alizarin, was identified as an anthraquinone derivative. In 1869, Carl Graebe and Carl Liebermann, working at BASF in Germany, developed a commercially viable synthesis from anthracene, a coal tar component.[9] Perkin in England developed a similar process independently, but the German team patented their discovery one day earlier.[9][10]

-

Indigo: The structure of indigo was famously elucidated by Adolf von Baeyer over many years, culminating in a full synthesis in 1878 and a more practical route, the Baeyer-Drewsen synthesis, in 1882.[19][20][21] This process involved the condensation of o-nitrobenzaldehyde with acetone.[22] While a landmark achievement, it was not initially economical. A commercially viable industrial process was finally developed in the 1890s, leading to the near-total collapse of the natural indigo trade.[23]

Summary of Key Historical Developments

The following table summarizes the key milestones in the early history of synthetic organic colorants.

| Year | Discovery / Event | Discoverer(s) | Dye Class / Type | Significance |

| 1856 | Mauveine (Aniline Purple) | William Henry Perkin | Azine Dye | The first synthetic organic dye; launched the industry.[4][5][8] |

| 1858 | Diazotization Reaction | Peter Griess | Reaction Mechanism | Foundational reaction for all azo dyes.[13][14][15] |

| 1859 | Fuchsine (Magenta) | François-Emmanuel Verguin | Triphenylmethane | Established the second major class of synthetic dyes.[12] |

| 1869 | Synthetic Alizarin | Graebe & Liebermann (BASF) / Perkin | Anthraquinone | First synthesis of a major natural dye, displacing the natural source.[9] |

| 1882 | Baeyer-Drewsen Indigo Synthesis | Adolf von Baeyer, Viggo Drewsen | Indigoid | First laboratory synthesis of indigo.[20][21] |

| 1884 | Congo Red | Paul Böttiger | Azo Dye (Direct) | First "direct" dye that could color cotton without a mordant.[12] |

| 1901 | Indanthrone Blue | René Bohn | Anthraquinone (Vat) | First of a new class of highly stable "vat" dyes. |

| 1934 | Phthalocyanine Blue | ICI | Phthalocyanine | A new, highly stable class of blue/green pigments.[12] |

Key Experimental Protocols

The following protocols are representative of the syntheses for major classes of historical dyes. They are adapted for a modern laboratory setting.

Synthesis of an Azo Dye: Para Red (An In-grain Dye)

Para Red is an insoluble azo dye that is formed directly on the fiber, a process known as in-grain dyeing.[2] It is prepared by coupling diazotized p-nitroaniline with 2-naphthol (β-naphthol).

Methodology:

Part A: Preparation of Diazonium Salt Solution

-

In a 50 mL beaker, dissolve 0.14 g of p-nitroaniline in a mixture of 3 mL of water and 1.0 mL of 6.0 M HCl. Gentle heating may be required to facilitate dissolution.[24]

-

Cool the resulting solution in an ice bath to approximately 0-5 °C. The p-nitroaniline hydrochloride may precipitate.[24]

-

In a separate test tube, prepare a solution of 0.3 g of sodium nitrite (NaNO₂) in 3 mL of water.[24]

-

While stirring the cold p-nitroaniline solution vigorously, add the sodium nitrite solution all at once. Keep the solution in the ice bath. This is the 4-nitrobenzenediazonium chloride solution.

Part B: Preparation of Coupling Solution

-

In a separate 100 mL beaker, dissolve 0.30 g of 2-naphthol in 10 mL of 2.0 M NaOH solution.[24] Add 20 mL of water and stir until a clear solution is obtained.

Part C: Formation of Para Red

-

Slowly pour the cold diazonium salt solution (Part A) into the 2-naphthol solution (Part B) with continuous stirring.

-

A vibrant red precipitate of Para Red will form immediately.

-

Continue to stir the mixture for 10-15 minutes in the ice bath to ensure the reaction is complete.

-

Collect the solid dye by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and allow it to air dry.

Synthesis of an Indigoid Dye: Indigo (Baeyer-Drewsen)

This procedure synthesizes indigo via an aldol condensation reaction.[23]

Methodology:

-

In a 100 mL beaker, dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone.[23]

-

To this solution, add 35 mL of water and stir vigorously with a magnetic stirrer.[23]

-

Slowly add 5 mL of a 2.0 M sodium hydroxide (NaOH) solution dropwise to the stirring mixture.[23] The solution will turn a dark color, and a precipitate of indigo will begin to form.[23]

-

Continue stirring for an additional 5-10 minutes.

-

Collect the dark blue solid by vacuum filtration.

-

Wash the collected solid sequentially with water until the filtrate is colorless, followed by a wash with approximately 20 mL of ethanol to remove unreacted starting materials and byproducts.[23]

-

Dry the solid indigo.

Classification of Synthetic Organic Colorants

Synthetic dyes are classified based on their chemical structure, as the chromophore (the light-absorbing part of the molecule) largely defines their color and properties.

Conclusion

The historical development of synthetic organic colorants represents a paradigm shift in industrial chemistry, moving from reliance on scarce natural products to the creation of a vast and versatile palette from simple industrial feedstocks like coal tar. The initial serendipitous discovery of mauveine rapidly gave way to a systematic, structure-driven approach to chemical synthesis, exemplified by the development of the azo and anthraquinone dyes. These foundational discoveries not only colored the world but also catalyzed the growth of the broader chemical and pharmaceutical industries, laying the groundwork for modern organic chemistry and materials science.

References

- 1. psiberg.com [psiberg.com]

- 2. Azo dye | Synthesis, Applications, Dyeing | Britannica [britannica.com]

- 3. specialchem.com [specialchem.com]

- 4. Mauveine - Wikipedia [en.wikipedia.org]

- 5. William Henry Perkin | Science History Institute [sciencehistory.org]

- 6. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 7. History of Synthetic Dyes - ChemistryViews [chemistryviews.org]

- 8. fsw.cc [fsw.cc]

- 9. Mauveine: The First Industrial Organic Fine-Chemical [ch.ic.ac.uk]

- 10. Mauveine [chm.bris.ac.uk]

- 11. Synthetic colorant - Wikipedia [en.wikipedia.org]

- 12. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]

- 13. Peter Griess - Wikipedia [en.wikipedia.org]

- 14. brookstonbeerbulletin.com [brookstonbeerbulletin.com]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. Griess Diazo Reaction (Chapter 55) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. researchgate.net [researchgate.net]

- 18. handprint.com [handprint.com]

- 19. mkscienceset.com [mkscienceset.com]

- 20. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]

- 21. Baeyer-Drewson Indigo Synthesis [drugfuture.com]

- 22. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]

- 23. books.rsc.org [books.rsc.org]

- 24. fog.ccsf.edu [fog.ccsf.edu]

Toxicological Profile of Bronze Orange (C.I. Pigment Red 53)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Bronze Orange" is a common trade name. This document pertains to the chemical substance identified as C.I. Pigment Red 53 (CAS No. 2092-56-0) and its barium salt, C.I. Pigment Red 53:1 (CAS No. 5160-02-1), to which "this compound" most commonly refers in toxicological and industrial contexts.

Executive Summary

This compound (C.I. Pigment Red 53) is a monoazo organic pigment widely used in printing inks, plastics, and formerly in cosmetics. Toxicological evaluation of this compound, particularly its barium salt (C.I. Pigment Red 53:1), has raised significant health concerns. The primary toxicological endpoint of concern is carcinogenicity, with studies demonstrating an increased incidence of splenic sarcomas and liver nodules in male rats following chronic dietary exposure. The proposed mechanism of toxicity involves the reductive cleavage of the azo bond by gut microbiota and liver enzymes, leading to the formation of potentially carcinogenic aromatic amines. While genotoxicity assays have largely been negative, the carcinogenic potential observed in animal studies has led to regulatory restrictions on its use in products with direct human contact, such as cosmetics. This guide provides a comprehensive overview of the available toxicological data, detailed experimental protocols from key studies, and a summary of the metabolic pathways and potential mechanisms of action.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | sodium;5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate | [1] |

| Common Names | This compound, C.I. Pigment Red 53, D&C Red No. 8 | [2] |

| CAS Number | 2092-56-0 | [2] |

| Molecular Formula | C₁₇H₁₃ClN₂NaO₄S | [1] |

| Molecular Weight | 399.8 g/mol | [1] |

| Physical State | Yellowish-red to reddish-orange powder | [2] |

| Solubility | Insoluble in water | [3] |

Toxicological Data

Acute Toxicity

| Species | Route | Endpoint | Value | Reference(s) |

| Rat | Oral | LD₅₀ | > 5000 mg/kg bw | [3] |

| Rat | Oral | LD₅₀ | > 10,000 mg/kg bw | [2] |

Repeated Dose Toxicity

| Species | Route | Duration | NOAEL | LOAEL | Effects Observed | Reference(s) |

| Rat (Fischer 344) | Oral (diet) | 91 days | < 3000 ppm | 3000 ppm | Splenic congestion and lymphoreticular hyperplasia | [4] |

| Mouse (B6C3F1) | Oral (diet) | 91 days | 600 ppm | 1250 ppm | Splenic congestion and hemosiderin deposits | [4] |

Carcinogenicity

| Species | Route | Duration | Dose Levels | Findings | Reference(s) |

| Rat (Fischer 344) | Oral (diet) | 103 weeks | 0, 1000, 3000 ppm | Increased incidence of splenic sarcomas and neoplastic nodules of the liver in males. | [2] |

| Mouse (B6C3F1) | Oral (diet) | 103 weeks | 0, 1000, 2000 ppm | No evidence of carcinogenicity. | [2] |

| Mouse (Swiss Webster) | Dermal | 18 months | 1 mg/application | No evidence of skin carcinogenicity. | [4] |

Genotoxicity

| Assay | System | Concentration/Dose | Result | Reference(s) |

| Ames Test | S. typhimurium | Up to 10,000 µ g/plate | Negative | [4] |

| Mouse Lymphoma Assay (tk locus) | L5178Y cells | Not specified | Negative | [4] |

| Sister Chromatid Exchange | Chinese Hamster Ovary cells | Not specified | Negative | [4] |

| Chromosomal Aberrations | Chinese Hamster Ovary cells | Not specified | Negative | [4] |

| Unscheduled DNA Synthesis | Rat hepatocytes | Not specified | Negative | [4] |

| Micronucleus Test | Rat bone marrow (in vivo) | Not specified | Negative | [4] |

Mechanism of Action and Metabolism

The primary mechanism of toxicity for this compound, as with many azo dyes, is believed to be its metabolic reduction to constituent aromatic amines.[5][6] This process is primarily carried out by azoreductase enzymes present in the gut microbiota and, to a lesser extent, by hepatic enzymes.[7]

The reductive cleavage of the azo bond (-N=N-) in Pigment Red 53 is hypothesized to yield two primary metabolites: 2-amino-1-naphthol and 4-chloro-2-amino-5-methylbenzenesulfonic acid. The latter, an aromatic amine, is of toxicological concern.

While specific studies on the downstream signaling pathways affected by 4-chloro-2-amino-5-methylbenzenesulfonic acid are limited, the general mechanism for carcinogenic aromatic amines involves metabolic activation to reactive electrophilic species.[6] These reactive metabolites can form covalent adducts with DNA, leading to mutations and the initiation of carcinogenesis if not properly repaired.[6] Pathways such as MAPK and PI3K-Akt have been implicated in the carcinogenic processes induced by some aromatic amines derived from azo dyes.[8]

dot

Caption: Metabolic pathway of this compound (Pigment Red 53) to carcinogenic metabolites.

Experimental Protocols

Chronic Carcinogenicity Bioassay in F344 Rats (NTP, 1982)

-

Test Substance: D&C Red No. 9 (a certified grade of C.I. Pigment Red 53:1), 89.8% pure.

-

Animals: 50 male and 50 female F344 rats per group.

-

Administration: The test substance was administered in the diet.

-

Dose Levels: 0 (control), 1,000 ppm, and 3,000 ppm.

-

Duration: 103 weeks.

-

Observations: Animals were observed twice daily for mortality and clinical signs of toxicity. Body weights were recorded weekly for the first 13 weeks and then monthly. Feed consumption was also monitored.

-

Pathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions. Tissues were preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

-

Data Analysis: The incidence of neoplasms and non-neoplastic lesions was analyzed using appropriate statistical methods to determine if there was a significant increase in the dosed groups compared to the control group.

dot

Caption: Workflow for a typical chronic carcinogenicity bioassay in rodents.

Ames Test for Mutagenicity

-

Test Substance: D&C Red No. 9.

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

-

Metabolic Activation: The assay was conducted with and without a metabolic activation system (S9 mix) derived from the livers of Aroclor 1254-induced rats.

-

Procedure: The test substance was dissolved in a suitable solvent and tested at various concentrations. The substance, bacterial tester strain, and S9 mix (if applicable) were combined in molten top agar and poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (his+) on the test plates was counted and compared to the number on the solvent control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Regulatory Status and Risk Assessment

Due to the evidence of carcinogenicity in animal studies, the use of this compound (Pigment Red 53) and its salts is restricted in many regions. For instance, it has been banned for use in cosmetic products in the United States and the European Union.[9] The International Agency for Research on Cancer (IARC) has evaluated D&C Red No. 9 (a grade of Pigment Red 53:1) and concluded that there is limited evidence in experimental animals for its carcinogenicity and it is not classifiable as to its carcinogenicity to humans (Group 3).[4] This classification indicates that a causal relationship is credible, but that chance, bias, or confounding could not be ruled out with reasonable confidence.

The primary risk to humans is associated with oral ingestion, which allows for the metabolic conversion of the pigment to carcinogenic amines by the gut microbiota. Dermal absorption of the intact pigment is considered to be low.

Conclusion

The toxicological profile of this compound (C.I. Pigment Red 53) is characterized by a significant concern for carcinogenicity following oral exposure, as demonstrated in long-term animal studies. The mechanism is linked to its metabolism into aromatic amines. While the pigment itself shows low acute toxicity and is not genotoxic in a standard battery of tests, the potential for metabolic activation to carcinogenic compounds warrants the regulatory restrictions currently in place. Further research into the specific signaling pathways disrupted by its metabolites could provide a more detailed understanding of its carcinogenic mechanism.

References

- 1. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 2. echemi.com [echemi.com]

- 3. additivesforpolymer.com [additivesforpolymer.com]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azo Dyes Carcinogenicity → Term [pollution.sustainability-directory.com]

- 7. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

Carcinogenic Potential of o-Chloro-m-toluidine-p-sulfonic Acid Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the carcinogenic potential of o-chloro-m-toluidine-p-sulfonic acid and its derivatives. Due to a lack of direct toxicological data on o-chloro-m-toluidine-p-sulfonic acid, this paper synthesizes evidence from structurally related compounds, including its unsulfonated analogues and a key sulfonic acid derivative, to assess the potential risks. The findings suggest that while sulfonation generally reduces the carcinogenic potency of aromatic amines, the inherent carcinogenicity of the parent amine structure warrants careful consideration. This document summarizes key quantitative data from animal carcinogenicity studies, outlines relevant experimental protocols, and illustrates metabolic pathways and experimental workflows to support further research and risk assessment.

Introduction

Aromatic amines are a class of chemicals widely used in the manufacturing of dyes, pigments, pesticides, and pharmaceuticals. A significant number of these compounds are recognized as potent carcinogens.[1][2][3] The subject of this whitepaper, o-chloro-m-toluidine-p-sulfonic acid, belongs to this class. Its toxicological profile, however, is not well-documented in publicly available literature. Therefore, this guide evaluates its potential carcinogenicity by examining data from its unsulfonated precursors, 4-chloro-o-toluidine and 5-chloro-o-toluidine, and a commercially relevant derivative, 5-amino-2-chlorotoluene-4-sulfonic acid. The influence of the sulfonic acid moiety on the biological activity of these compounds is a central theme of this analysis.

Assessment Based on Structural Analogues

The carcinogenic potential of o-chloro-m-toluidine-p-sulfonic acid is inferred from data on closely related molecules. The following sections detail the available evidence for these analogues.

Unsulfonated Analogues: 4-Chloro-o-toluidine and 5-Chloro-o-toluidine

The unsulfonated parent amines of the compound are potent carcinogens, providing a baseline for assessing the potential toxicity of the sulfonated form.

-

4-Chloro-o-toluidine (p-Chloro-o-toluidine): This compound is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[4] This classification is based on sufficient evidence of carcinogenicity in experimental animals and limited evidence in humans.[4] Occupational exposure to 4-chloro-o-toluidine has been linked to an increased risk of bladder cancer.[5][6] In animal studies, dietary administration of its hydrochloride salt led to a significant increase in the incidence of hemangiosarcomas in mice.[5][6][7]

-

5-Chloro-o-toluidine: The National Cancer Institute (NCI) concluded that 5-chloro-o-toluidine was carcinogenic to B6C3F1 mice, inducing hemangiosarcomas and hepatocellular carcinomas in both males and females.[8] The evidence of carcinogenicity in rats was considered equivocal.[8] IARC has classified 5-chloro-o-toluidine as "not classifiable as to its carcinogenicity to humans" (Group 3) due to limited animal data and a lack of human data.[9]

Sulfonated Derivative: 5-Amino-2-chlorotoluene-4-sulfonic Acid (CAS 88-53-9)

This compound, also known as 2-Amino-5-chloro-4-methylbenzenesulfonic acid, is a key derivative used in the production of dyes and pigments.[10] Direct, long-term carcinogenicity data for this specific derivative is sparse in peer-reviewed literature. Safety Data Sheets (SDS) often state that carcinogenicity data is unavailable or that the criteria for classification as a carcinogen are not met based on current information.[11][12][13] However, the Japan Existing Chemical Database (JECDB) indicates the existence of several toxicological studies, including a 28-day repeated dose oral toxicity study, a bacterial reverse mutation test (Ames test), and an in vitro mammalian chromosome aberration test, though the detailed results are not readily accessible in English.[14] One study noted that the compound was resistant to biodegradation.[11]

Dye Derivative: C.I. Acid Red 114

C.I. Acid Red 114 is a bis-azo dye that can be synthesized from aromatic amine intermediates. It is classified by IARC as "possibly carcinogenic to humans" (Group 2B).[15][16][17] This is based on sufficient evidence of carcinogenicity in animal studies, where it increased the incidence of tumors at multiple sites in rats.[15][18] The carcinogenic concern with such dyes is often linked to the in vivo reductive cleavage of the azo bonds, which can release the constituent aromatic amines.[17] While not a direct derivative, the data on C.I. Acid Red 114 highlights the potential for complex molecules containing the o-chloro-m-toluidine-p-sulfonic acid structure to exhibit carcinogenic properties.

Quantitative Data from Carcinogenicity Studies

The following tables summarize the quantitative data from key animal carcinogenicity studies on the structural analogues of o-chloro-m-toluidine-p-sulfonic acid.

Table 1: Carcinogenicity of 4-Chloro-o-toluidine Hydrochloride in Mice

| Species/Strain | Sex | Exposure Route & Dose | Duration | Tumor Type | Incidence in Treated Group | Incidence in Control Group | Reference |

| B6C3F1 Mice | Male | Diet (3,750 or 15,000 ppm) | 99 weeks | Hemangioma/Hemangiosarcoma | Data not specified | 0/20 | [7] |

| B6C3F1 Mice | Female | Diet (1,250 or 5,000 ppm) | 92-99 weeks | Hemangioma/Hemangiosarcoma | Data not specified | 0/20 | [7] |

| Swiss CD-1 Mice | Male | Diet (750 or 1,500 ppm) | 18 months | Vascular Tumors | 12/20 (60%), 13/20 (65%) | 0/14 | [7] |

| Swiss CD-1 Mice | Female | Diet (2,000 or 4,000 ppm) | 18 months | Vascular Tumors | 18/19 (95%), 12/16 (75%) | 0/15 | [7] |

Table 2: Carcinogenicity of 5-Chloro-o-toluidine in B6C3F1 Mice

| Sex | Exposure Route & Dose | Duration | Tumor Type | Incidence in High-Dose Group | Incidence in Control Group | Reference |

| Male | Diet (Dose not specified) | Not specified | Hemangiosarcomas | Statistically significant increase | Not specified | [8] |

| Male | Diet (Dose not specified) | Not specified | Hepatocellular Carcinomas | Statistically significant increase | Not specified | [8] |

| Female | Diet (Dose not specified) | Not specified | Hemangiosarcomas | Statistically significant increase | Not specified | [8] |

| Female | Diet (Dose not specified) | Not specified | Hepatocellular Carcinomas | Statistically significant increase | Not specified | [8] |

Experimental Protocols

Detailed experimental protocols for the specific compounds are often proprietary or not fully published. However, a standard carcinogenicity study protocol, based on OECD Test Guideline 451, would typically involve the following steps.[19]

OECD Guideline 451: Carcinogenicity Studies

-

Test System: Typically rodents, such as F344/N rats or B6C3F1 mice, are used. Both sexes are required.

-

Group Size: Each dose and control group should contain at least 50 animals of each sex.

-

Dose Levels: A minimum of three dose levels plus a concurrent control group are used. The highest dose should be a maximum tolerated dose (MTD), which induces some toxicity but not significant mortality.

-

Administration Route: The route of administration (e.g., oral gavage, dietary, dermal) should be relevant to potential human exposure.

-

Duration: The study duration is typically 24 months for rats and 18-24 months for mice.[19]

-

Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter.

-

Pathology: At the end of the study, all animals undergo a full necropsy. All organs and tissues are examined macroscopically. Tissues are preserved, and microscopic examination (histopathology) is performed on all organs from the control and high-dose groups, and on all gross lesions from all animals.

-

Data Analysis: Statistical analysis is performed to compare tumor incidence between the dosed and control groups.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key relationships and processes relevant to the assessment of the carcinogenic potential of o-chloro-m-toluidine-p-sulfonic acid derivatives.

Caption: Logical relationship of assessed compounds.

Caption: Generalized metabolic activation of aromatic amines.

Caption: Workflow of a typical carcinogenicity bioassay.

Discussion and Conclusion

The available evidence strongly suggests that the unsulfonated analogues of o-chloro-m-toluidine-p-sulfonic acid are carcinogenic in animals, with 4-chloro-o-toluidine also being a probable human carcinogen.[4] The primary mechanism of action for carcinogenic aromatic amines involves metabolic activation to electrophilic intermediates that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.

For drug development professionals and researchers, any synthesis or formulation involving o-chloro-m-toluidine-p-sulfonic acid or its derivatives should proceed with caution. The potential for the presence of unsulfonated parent amines as impurities is a critical concern that must be addressed through rigorous analytical testing. Furthermore, the metabolic fate of the sulfonated compound itself should be investigated to ensure that it is not cleaved in vivo to release the carcinogenic amine.

References

- 1. Testing of twenty-one environmental aromatic amines or derivatives for long-term toxicity or carcinogenicity. | Semantic Scholar [semanticscholar.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. iarc.who.int [iarc.who.int]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. p-Chloro-o-toluidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. 5-Chloro-ortho-toluidine (IARC Summary & Evaluation, Volume 77, 2000) [inchem.org]

- 10. 2-Amino-5-chloro-4-methylbenzenesulfonic acid - Hazardous Agents | Haz-Map [haz-map.com]

- 11. Page loading... [wap.guidechem.com]

- 12. cdn.chemservice.com [cdn.chemservice.com]

- 13. cpachem.com [cpachem.com]

- 14. 88-53-9 - Japan Existing Chemical Database (JECDB) - National Institute of Health Sciences [dra4.nihs.go.jp]

- 15. CI Acid Red 114 (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 16. C.I. Acid Red 114 | C37H28N4Na2O10S3 | CID 22960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CI ACID RED 114 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Toxicology and Carcinogenesis Studies of C.I. Acid Red 114 (CAS No. 6459-94-5) in F344/N Rats (Drinking Water Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols: Bronze Orange (Pigment Orange 34) as a Colorant in Polymer Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bronze Orange, identified commercially as Pigment Orange 34 (C.I. 21115), as a colorant in various polymer matrices. This document outlines the pigment's key performance characteristics, provides detailed experimental protocols for its evaluation, and summarizes its regulatory status for sensitive applications.

Introduction to this compound (Pigment Orange 34)

This compound (Pigment Orange 34) is a disazo pyrazolone organic pigment that imparts a vibrant, reddish-orange hue.[1] It is widely utilized in the plastics industry due to its strong tinting strength, good dispersibility, and cost-effectiveness.[2][3] Its properties make it a suitable colorant for a range of polymers, including polyolefins (polyethylene, polypropylene), polyvinyl chloride, and ethylene vinyl acetate.[4][5] However, its performance, particularly heat stability and lightfastness, can vary depending on the polymer matrix, processing conditions, and the presence of other additives like titanium dioxide. A notable consideration is that at temperatures exceeding 200°C, Pigment Orange 34 may decompose and form measurable amounts of 3,3'-dichlorobenzidine (DCB), a suspected human carcinogen, necessitating careful evaluation for specific applications.[6][7]

Physicochemical and Performance Data

The following tables summarize the key properties of Pigment Orange 34 based on publicly available data. It is important to note that specific grades from different manufacturers may exhibit variations in performance.

Table 1: General Physicochemical Properties of Pigment Orange 34

| Property | Value | Source(s) |

| Chemical Type | Disazo Pyrazolone | [7] |

| C.I. Name | Pigment Orange 34 | [1] |

| C.I. Number | 21115 | [1] |

| CAS Number | 15793-73-4 | [1] |

| Molecular Formula | C₃₄H₂₈Cl₂N₈O₂ | [1] |

| Density | 1.3 - 1.5 g/cm³ | [1] |

| Oil Absorption | 29 - 45 g/100g | [6] |

| pH | 4.8 - 7.5 | [8] |

| Average Particle Size | 100 - 200 nm | [1] |

Table 2: Performance Characteristics of Pigment Orange 34 in Polymer Matrices

| Property | Polymer Matrix | Rating/Value | Source(s) |

| Heat Stability | General (Plastics) | 180 - 200°C | [9][10] |

| HDPE | up to 260°C (for specific grades) | [6] | |

| PVC (soft) | up to 200°C | [8] | |

| Polyolefins | up to 200°C | [8] | |

| Lightfastness (Blue Wool Scale) | General | 5 - 7 | [6][11] |

| Masstone | 5 - 7 | [6][7] | |

| Tint (1:10 with TiO₂) | 4 - 6 | [6][7] | |

| Migration Resistance (1-5 scale) | PVC | 4 - 5 | [4] |

| Chemical Resistance (1-5 scale) | |||

| Water | 5 | [7] | |

| Acid | 5 | [7] | |

| Alkali | 5 | [7] | |

| Ethanol | 4 - 5 | [7] |

Note: Lightfastness and chemical resistance are rated on a scale of 1 to 8 (Blue Wool) and 1 to 5 respectively, where a higher number indicates better performance.

Regulatory Status: Food Contact Applications

The use of colorants in food-contact polymers in the United States is regulated by the Food and Drug Administration (FDA) under Title 21 of the Code of Federal Regulations (CFR), Section 178.3297, "Colorants for polymers".[12][13] This regulation lists substances that are permitted for such applications. While a comprehensive search of this list is required for definitive compliance of a specific substance, it is crucial to note that any colorant used in food packaging must not migrate to the food in amounts that would be apparent to the naked eye.[13][14] Manufacturers of "this compound" or Pigment Orange 34 intended for food contact applications should provide documentation of their product's compliance with these regulations. For applications in the European Union, compliance with Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food is necessary.

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound (Pigment Orange 34) in a polymer matrix.

Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a concentrated color masterbatch, which is a common industrial practice for incorporating pigments into polymers.

Objective: To produce a well-dispersed masterbatch of Pigment Orange 34 in a carrier resin (e.g., LLDPE).

Materials and Equipment:

-

Pigment Orange 34 powder

-

Carrier resin (e.g., LLDPE powder or pellets)

-

Dispersing agent (e.g., polyethylene wax)

-

High-speed mixer

-

Gravimetric feeder

-

Co-rotating twin-screw extruder with a suitable screw configuration for dispersive mixing[15][16]

-

Strand die

-

Water bath for cooling

-

Pelletizer

Protocol:

-

Pre-mixing: In a high-speed mixer, blend the Pigment Orange 34 powder, carrier resin, and dispersing agent according to the desired formulation (e.g., 30-40% pigment, 57-65% carrier resin, 3-5% dispersing agent). Mix until a homogenous powder blend is achieved.

-

Extrusion Setup:

-

Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. For LLDPE, a profile might range from 160°C at the feed zone to 200°C at the die.

-

Set the screw speed to a moderate level (e.g., 200-300 rpm).

-

-

Extrusion:

-

Feed the pre-mixed powder blend into the extruder using a gravimetric feeder at a constant rate.

-

The molten, colored polymer will be extruded through the strand die.

-

-

Cooling and Pelletizing:

-

Pass the extruded strands through a water bath to cool and solidify.

-

Feed the cooled strands into a pelletizer to produce masterbatch pellets.

-

-

Drying: Dry the masterbatch pellets to remove any surface moisture before further use or analysis.

Preparation of Test Specimens (Injection Molding)

Objective: To produce standardized plaques of the colored polymer for performance testing.

Materials and Equipment:

-

Natural polymer pellets (e.g., HDPE, PP, PVC)

-

Pigment Orange 34 masterbatch (from Protocol 4.1) or pure pigment

-

Injection molding machine

-

Standardized test plaque mold (e.g., 50 mm x 50 mm x 2 mm)

Protocol:

-

Dry Blending: Tumble blend the natural polymer pellets with the masterbatch pellets (or pure pigment) at a specified let-down ratio (e.g., 2% masterbatch to 98% natural polymer).

-

Injection Molding:

-

Set the injection molding machine parameters (temperature profile, injection pressure, holding time, cooling time) according to the recommendations for the specific polymer being used.

-

Mold the blended material into test plaques of a standardized thickness.

-

-

Conditioning: Condition the molded plaques according to relevant standards (e.g., ASTM D618) before testing.

Performance Evaluation Protocols

4.3.1. Color Measurement (ASTM D2244)

Objective: To quantify the color of the pigmented polymer and compare it to a standard.

Equipment: Spectrophotometer or colorimeter.

Protocol:

-

Calibrate the spectrophotometer according to the manufacturer's instructions.

-

Set the illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°).

-

Measure the CIELAB color coordinates (L, a, b*) of a standard plaque (or the uncolored polymer as a control).[17][18][19]

-

Measure the L, a, b* values of the test plaques at multiple locations on the surface to ensure uniformity.

-

Calculate the color difference (ΔE) between the test sample and the standard using the appropriate formula. A ΔE value of less than 1.0 is generally considered imperceptible to the human eye.[19]

4.3.2. Lightfastness and Weatherability (ISO 4892-2)

Objective: To evaluate the resistance of the colored polymer to fading or color change upon exposure to simulated sunlight and weathering conditions.

Equipment: Xenon-arc weathering chamber.[20][21]

Protocol:

-

Mount the test plaques in the sample holders of the xenon-arc chamber.

-

Select the appropriate filters to simulate the desired exposure conditions (e.g., daylight behind window glass).[20]

-

Set the test parameters according to ISO 4892-2, including irradiance level, black panel temperature, chamber temperature, relative humidity, and any light/dark/water spray cycles.[22]

-

Expose the samples for a specified duration or until a certain radiant exposure is reached.

-

Periodically remove the samples and measure the color change (ΔE*) as described in Protocol 4.3.1.

-

Compare the color change to the Blue Wool Scale or a Grey Scale for a qualitative rating.

4.3.3. Thermal Stability (ISO 11357)

Objective: To determine the temperature at which the pigment or pigmented polymer begins to degrade.

Equipment: Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC).[23][24]

Protocol (TGA):

-

Place a small, known weight of the pigmented polymer sample into the TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the weight loss of the sample as a function of temperature.

-

The onset temperature of significant weight loss indicates the beginning of thermal degradation.

Protocol (DSC):

-

Enclose a small sample of the pigmented polymer in a DSC pan.

-

Heat the sample at a controlled rate under a specific atmosphere.

-

Monitor the heat flow to and from the sample. Exothermic or endothermic peaks can indicate degradation reactions.

-

For oxidative stability, ISO 11357-6 specifies the determination of the Oxidation Induction Time (OIT), which measures the time to the onset of oxidation at a constant elevated temperature.[25][26]

4.3.4. Pigment Dispersion (Filter Pressure Value Test - EN 13900-5)

Objective: To assess the quality of pigment dispersion in the polymer matrix.

Equipment: Filter Pressure Value (FPV) test apparatus, including a single-screw extruder, melt pump, and screen pack.[27][28]

Protocol:

-

Prepare a test mixture of the colored masterbatch and the natural base polymer (e.g., 2.5% colorant in the final mixture).[29]

-

First, extrude the pure base polymer through the FPV apparatus to establish a baseline pressure (Ps).[30]

-

Then, extrude the test mixture through the apparatus under the same conditions.

-

Agglomerates of undispersed pigment will clog the filter screen, causing an increase in the melt pressure.[27]

-

Record the maximum pressure reached (Pmax).

-

The Filter Pressure Value (FPV) is calculated based on the pressure difference (Pmax - Ps) and the amount of pigment tested. A lower FPV indicates better dispersion.[30]

Logical Relationships in Pigment Selection

The selection of a colorant for a specific polymer application involves a series of considerations to ensure the final product meets all performance and regulatory requirements.

References

- 1. Pigment Orange 34 - SY Chemical Co., Ltd. [sypigment.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. China Pigment Orange 34 / CAS 15793-73-4 factory and manufacturers | Precise Color [precisechem.com]

- 4. specialchem.com [specialchem.com]

- 5. specialchem.com [specialchem.com]

- 6. pigments.com [pigments.com]

- 7. pigments.com [pigments.com]

- 8. DuraPrint®6234 Pigment Orange 34 | Fineland Chem [finelandchem.com]

- 9. Permanent Orange F2G, Pigment Orange 34 is an important organic pigment-Pigment Red 254,Pigment Red 122,Pigment Orange 64,Pigment Yellow 180,Pigment Yellow 168,Pigment Yellow 191 [chemjoytech.com]

- 10. zeyachem.net [zeyachem.net]

- 11. union-pigment.com [union-pigment.com]

- 12. eCFR :: 21 CFR 178.3297 -- Colorants for polymers. [ecfr.gov]

- 13. 21 CFR § 178.3297 - Colorants for polymers. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 14. govinfo.gov [govinfo.gov]

- 15. Comprehensive Guide to Color Masterbatch Extruder - COWELL EXTRUSION [cowellextrusion.com]

- 16. sckwls.com [sckwls.com]

- 17. infinitalab.com [infinitalab.com]

- 18. micomlab.com [micomlab.com]

- 19. matestlabs.com [matestlabs.com]

- 20. micomlab.com [micomlab.com]

- 21. ISO 4892-2 | Q-Lab [q-lab.com]

- 22. ISO 4892-2 accelerated weathering- Impact Solutions [impact-solutions.co.uk]

- 23. testinglab.com [testinglab.com]

- 24. eurolab.net [eurolab.net]

- 25. sciteq.com [sciteq.com]

- 26. cn-henven.com [cn-henven.com]

- 27. amade-tech.com [amade-tech.com]

- 28. Filter Pressure Test (FPT)-EN | LMS Technologies Vietnam [lmstech.com.vn]

- 29. documents.thermofisher.com [documents.thermofisher.com]

- 30. res.cloudinary.com [res.cloudinary.com]

Protocol for incorporating Pigment Red 53 into printing inks

An in-depth guide to the incorporation of Pigment Red 53 into printing inks, this document provides detailed application notes and protocols for researchers and scientists. It outlines the pigment's key characteristics, offers a structured approach to ink formulation and evaluation, and includes comprehensive safety guidelines.

Pigment Red 53, a monoazo lake pigment, is a prominent colorant in the printing industry, valued for its vibrant yellowish-red hue and cost-effectiveness.[1][2] It is widely used in various printing processes, including offset, gravure, and flexographic printing, to achieve bright and vivid red shades.[2] This document provides a comprehensive protocol for the effective incorporation and evaluation of Pigment Red 53 in printing ink formulations.

Physicochemical Properties

Pigment Red 53 is characterized by its good color strength, solvent resistance, and heat stability, making it suitable for a range of applications.[3][4] However, its lightfastness is considered moderate, which may limit its use in applications requiring high outdoor durability.[1][5]

Table 1: Physical and Chemical Properties of Pigment Red 53

| Property | Value | Source(s) |

| Chemical Class | Monoazo Barium Lake | [2] |

| C.I. Name | Pigment Red 53:1 | [2] |

| CAS Number | 5160-02-1 | [2] |

| Molecular Formula | C34H24BaCl2N4O8S2 | [4] |

| Appearance | Bright yellowish-red fine powder | [6] |

| Oil Absorption | 45-55 g/100g | [5] |

| pH Value | 7.0-8.0 | [5] |

| Heat Resistance | Up to 260°C (in HDPE) | [4] |

Table 2: Fastness Properties of Pigment Red 53 (Scale 1-5, 5=Excellent)

| Property | Rating | Source(s) |

| Acid Resistance | 4 | [5] |

| Alkali Resistance | 4 | [5] |

| Alcohol Resistance | 4 | [5] |

| Ester Resistance | 4 | [5] |

| Benzene Resistance | 4 | [5] |

| Bleeding Resistance | 5 | [5] |

| Migration Resistance | 5 | [5] |

| Light Fastness | 3-4 (Moderate) | [1][5] |

Experimental Protocols

Protocol 1: Preparation of a Pigment Red 53-Based Offset Printing Ink